![molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) CAS No. 888491-19-8](/img/no-structure.png)

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

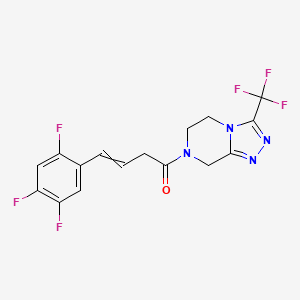

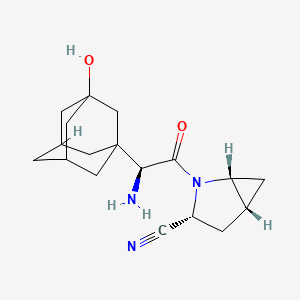

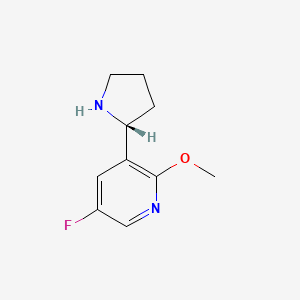

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) is an organic semiconductor material that has gained significant attention in recent years due to its unique electronic and optical properties. PBTTT is a conjugated polymer with a thiophene-based backbone, and is composed of alternating thiophene and thieno[3,2-b]thiophene rings. It has a high electron mobility, a wide optical band gap, and good thermal stability, making it an attractive material for a variety of applications.

Aplicaciones Científicas De Investigación

Gas Sensing

PBTTT-C14 has been used to develop a solution-processable organic thin film transistor for possible selective sensing of toxic ammonia (NH3) gas at 25°C . The device exhibits highly responsive behavior at different levels of ammonia concentrations, even in the presence of a mixture of ethanol and butanol gases in a humid environment . The device has a detection limit of 2 ppm, a response time of 30 sec, and a recovery time of 40 sec .

Transistor Fabrication

PBTTT-C14 thin films have been used as the active layer of top-contact, bottom-gate transistors . Solvent vapor annealing (SVA) with chlorobenzene vapor was performed on different types of PBTTT-C14 films, which resulted in reduced molecular lamellae spacing and increased field-effect mobility .

Organic Solar Cells

PBTTT-C14 is used in the fabrication of organic solar cells . Its unique structure allows for diverse applications, including enhancing the power conversion efficiency (PCE) for organic solar cells .

Field-Effect Transistors

PBTTT-C14 is used in the fabrication of organic field effect transistors (OFETs) . The compound’s unique structure and properties make it suitable for use in these devices.

Organic Photovoltaics

PBTTT-C14 based conjugated polymers can potentially be used in combination with fullerenes and P3HT for the fabrication of organic photovoltaics (OPVs) .

Photodiodes

PBTTT-C14 based conjugated polymers can also be used for the fabrication of photodiodes . These devices convert light into electrical current, and PBTTT-C14’s properties make it suitable for this application .

Mecanismo De Acción

Target of Action

PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .

Mode of Action

PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .

Biochemical Pathways

The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .

Pharmacokinetics

Its semiconductor properties, such as charge carrier mobility, are crucial for its function .

Result of Action

The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .

Action Environment

The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be achieved through a polymerization reaction of the monomer 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene. The polymerization can be carried out using either chemical or electrochemical methods.", "Starting Materials": [ "2,5-dibromo-3-tetradecylthiophene", "2,5-dibromo-3-thiophen-2-ylthiophene", "Pd(PPh3)4", "CuI", "K2CO3", "DMF", "THF", "NMP", "LiClO4", "Acetonitrile", "Tetrabutylammonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Synthesis of 2,5-dibromo-3-tetradecylthiophene by reacting tetradecylmagnesium bromide with 2,5-dibromo thiophene in THF.", "Step 2: Synthesis of 2,5-dibromo-3-thiophen-2-ylthiophene by reacting 2,5-dibromo thiophene with thiophene in the presence of Pd(PPh3)4 and CuI in DMF.", "Step 3: Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene by reacting 2,5-dibromo-3-tetradecylthiophene and 2,5-dibromo-3-thiophen-2-ylthiophene in the presence of K2CO3 and Pd(PPh3)4 in NMP.", "Polymerization of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Dissolve the monomer in acetonitrile and add LiClO4 and tetrabutylammonium hexafluorophosphate as electrolytes.", "Step 2: Electrochemically polymerize the monomer using a potentiostat at a constant potential of 0.8 V vs. Ag/AgCl electrode.", "Step 3: Purify the resulting polymer by Soxhlet extraction with methanol and chloroform." ] } | |

Número CAS |

888491-19-8 |

Nombre del producto |

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) |

Fórmula molecular |

(C₄₂H₆₄S₄)n |

Peso molecular |

-697.22 |

Sinónimos |

PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

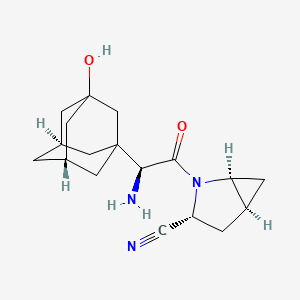

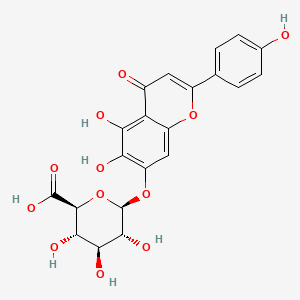

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

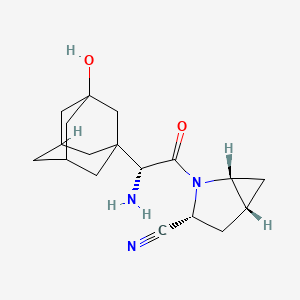

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)